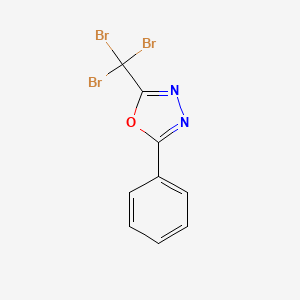
Piperidine, 1,1'-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- is a compound known for its unique structural and chemical properties It is characterized by the presence of two piperidine rings connected by a diphosphene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- typically involves the reaction of (2-btmsa)Ti(Cp)2 with (tmp)PCl2 in tetrahydrofuran (THF). The reaction mixture is stirred for 12 hours, during which the color changes from green to red. The THF is then removed under vacuum, and the residue is extracted with n-hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the piperidine rings or the diphosphene linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- involves its interaction with molecular targets through its diphosphene linkage and piperidine rings. These interactions can influence various biochemical pathways, making it a versatile compound for research and development .
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its use as a hindered amine light stabilizer (HALS).
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of advanced materials.
Uniqueness
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- stands out due to its diphosphene linkage, which imparts unique chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specialized applications in chemistry and materials science.
Properties
CAS No. |
91160-69-9 |
|---|---|
Molecular Formula |
C18H36N2P2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-1-yl)-(2,2,6,6-tetramethylpiperidin-1-yl)phosphanylidenephosphane |
InChI |
InChI=1S/C18H36N2P2/c1-15(2)11-9-12-16(3,4)19(15)21-22-20-17(5,6)13-10-14-18(20,7)8/h9-14H2,1-8H3 |
InChI Key |
NUVIFEBHISNCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1P=PN2C(CCCC2(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


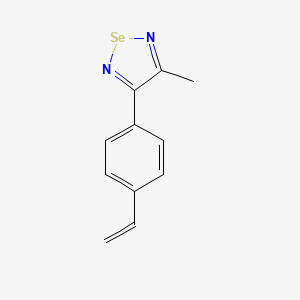
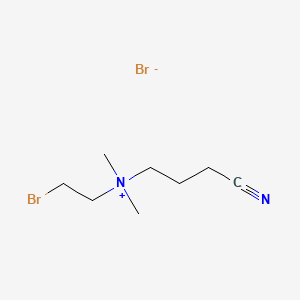
![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)
![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)
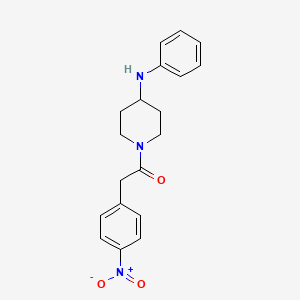
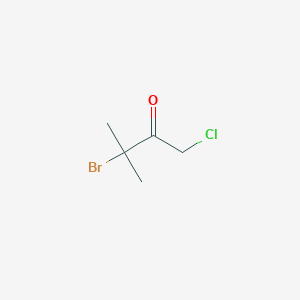
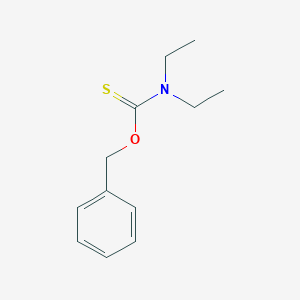
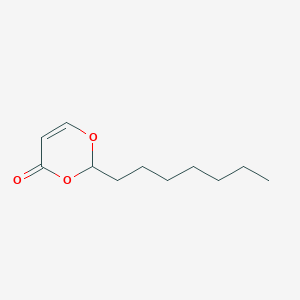
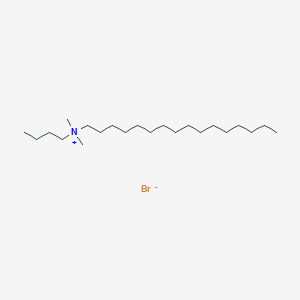
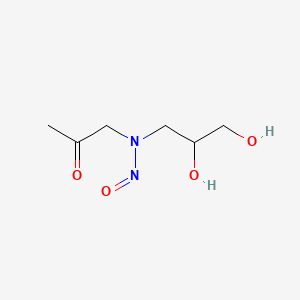
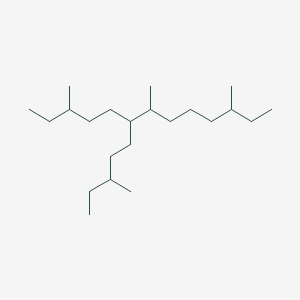
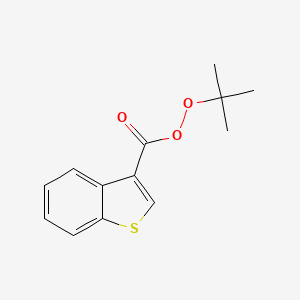
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
